molecular formula C6H5NS B11929814 5-Ethynylthiophen-2-amine

5-Ethynylthiophen-2-amine

Cat. No.: B11929814
M. Wt: 123.18 g/mol
InChI Key: KTOKWJOQIKABRQ-UHFFFAOYSA-N
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Description

5-Ethynylthiophen-2-amine is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 5-Ethynylthiophen-2-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylthiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Ethynylthiophen-2-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

5-ethynylthiophen-2-amine

InChI

InChI=1S/C6H5NS/c1-2-5-3-4-6(7)8-5/h1,3-4H,7H2

InChI Key

KTOKWJOQIKABRQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)N

Origin of Product

United States

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